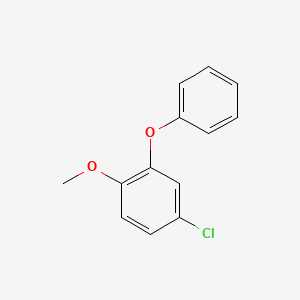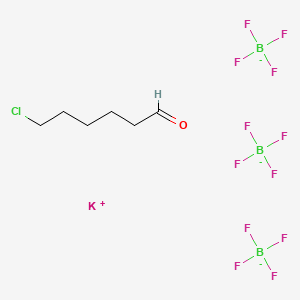
Potassium;6-chlorohexanal;tritetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;6-chlorohexanal;tritetrafluoroborate is a chemical compound that combines potassium, 6-chlorohexanal, and tritetrafluoroborate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;6-chlorohexanal;tritetrafluoroborate typically involves the reaction of 6-chlorohexanal with potassium tritetrafluoroborate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated systems to control the reaction parameters. The raw materials are sourced in bulk, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or distillation to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Potassium;6-chlorohexanal;tritetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in 6-chlorohexanal can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions. The reactions are carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Potassium;6-chlorohexanal;tritetrafluoroborate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the 6-chlorohexanal moiety into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Potassium;6-chlorohexanal;tritetrafluoroborate involves its interaction with molecular targets and pathways within a system. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Chlorohexanol: A related compound with similar chemical properties but different reactivity due to the presence of a hydroxyl group instead of an aldehyde group.
Potassium hexachloroplatinate(IV): Another potassium-containing compound with distinct applications in catalysis and material science.
Uniqueness
Potassium;6-chlorohexanal;tritetrafluoroborate is unique due to the combination of its components, which impart specific chemical properties and reactivity. The presence of the tritetrafluoroborate group enhances its stability and solubility in various solvents, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C6H11B3ClF12KO-2 |
|---|---|
Molecular Weight |
434.1 g/mol |
IUPAC Name |
potassium;6-chlorohexanal;tritetrafluoroborate |
InChI |
InChI=1S/C6H11ClO.3BF4.K/c7-5-3-1-2-4-6-8;3*2-1(3,4)5;/h6H,1-5H2;;;;/q;3*-1;+1 |
InChI Key |
FPRMQTMLEVWOJF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C(CCC=O)CCCl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


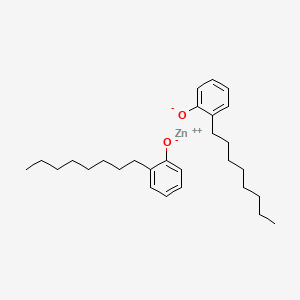
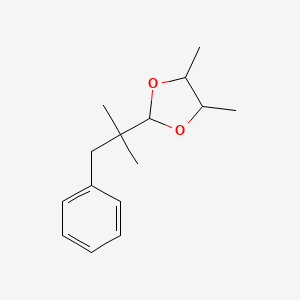
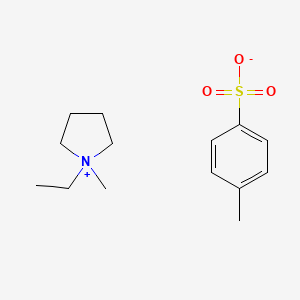
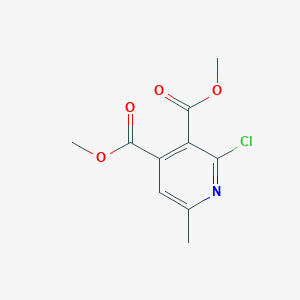
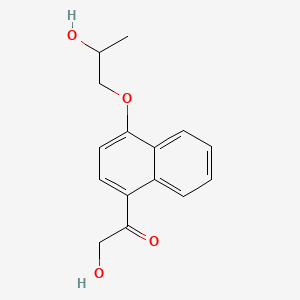

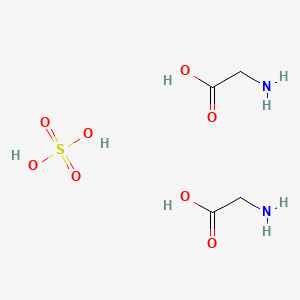
![[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate](/img/structure/B13789116.png)

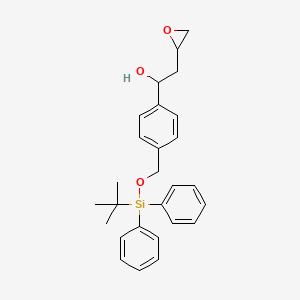
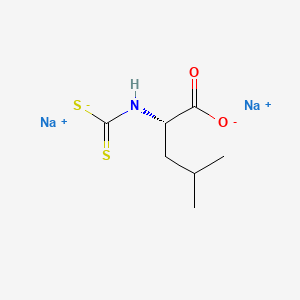
![3-[(Benzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B13789153.png)
